molecular formula C24H18N2O2S B2685726 N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 887198-60-9

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide

Cat. No.: B2685726
CAS No.: 887198-60-9
M. Wt: 398.48
InChI Key: NJVLBIYLYQMBIK-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a thiazole ring and a xanthene core The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the xanthene core is a tricyclic aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

The xanthene core can be synthesized separately through the Friedel-Crafts alkylation of resorcinol with phthalic anhydride, followed by cyclization. The final step involves coupling the thiazole derivative with the xanthene derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the thiazole synthesis and automated systems for the coupling reactions. Solvent recycling and purification steps would also be crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the xanthene core, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethyl methyl ether under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: Its potential pharmacological activities, such as antimicrobial or anticancer properties, are of significant interest.

    Industry: The compound can be used in the development of dyes, pigments, and other materials due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The xanthene core can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. The exact pathways and molecular targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole orange and thiazole blue, which are used as fluorescent dyes.

    Xanthene Derivatives: Compounds such as fluorescein and rhodamine, which are widely used in biological imaging.

Uniqueness

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide is unique due to its combined thiazole and xanthene structures, which confer both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-15-25-20(14-29-15)16-7-6-8-17(13-16)26-24(27)23-18-9-2-4-11-21(18)28-22-12-5-3-10-19(22)23/h2-14,23H,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVLBIYLYQMBIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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